1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine
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Overview
Description
1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine is a chemical compound with potential therapeutic and industrial applications. It belongs to the imidazole family and has a unique chemical structure that makes it a promising candidate for drug development and manufacturing processes. This compound is versatile and used in various scientific research fields, ranging from drug discovery to material science.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as tris[(1-methylimidazol-2-yl)methyl]amine (tmima), have been investigated for their coordination chemistry with mercury (hg ii) .
Mode of Action
For instance, the complex Hg(TMIMA)22 has six strong Hg–N imidazoyl bonds . This suggests that 1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine may also interact with its targets through the formation of strong bonds.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
. It is known that imidazole derivatives, such as 1-Methylimidazole, have been used as mimic aspects of diverse imidazole-based biomolecules
Cellular Effects
. Future studies should focus on how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Temporal Effects in Laboratory Settings
. Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine at different dosages in animal models have not been reported
Preparation Methods
The synthesis of 1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine can be achieved through several routes. One common method involves the acid-catalyzed methylation of imidazole by methanol . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a ligand in coordination chemistry and is used to study metal-ligand interactions . In medicine, it has potential therapeutic applications due to its unique chemical structure and ability to interact with biological targets. In industry, it is used in the manufacturing of various products, including pharmaceuticals and specialty chemicals.
Comparison with Similar Compounds
1-{[(1-methyl-1h-imidazol-2-yl)methyl]sulfanyl}butan-2-amine is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other imidazole derivatives, such as 1-methylimidazole and 2-methylimidazole . These compounds share some chemical properties but differ in their specific applications and reactivity. The unique structure of this compound makes it particularly suitable for certain applications, such as drug development and coordination chemistry.
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methylsulfanyl]butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-3-8(10)6-13-7-9-11-4-5-12(9)2/h4-5,8H,3,6-7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKGALGGSHVKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSCC1=NC=CN1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521477-85-9 |
Source
|
Record name | 1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}butan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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